molecular formula C18H21NO3S B6462327 4-ethoxy-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide CAS No. 2548994-56-3

4-ethoxy-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide

Cat. No.: B6462327
CAS No.: 2548994-56-3
M. Wt: 331.4 g/mol
InChI Key: FLSXUDQAXPSPGH-UHFFFAOYSA-N
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Description

4-ethoxy-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide is a benzamide derivative featuring a 4-ethoxy-substituted benzoyl group linked to a 4-hydroxylated tetrahydrobenzothiophene scaffold via a methylene bridge. Its design aligns with medicinal chemistry strategies to optimize substituent effects and scaffold rigidity for enhanced bioactivity .

Properties

IUPAC Name

4-ethoxy-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-2-22-14-7-5-13(6-8-14)17(20)19-12-18(21)10-3-4-16-15(18)9-11-23-16/h5-9,11,21H,2-4,10,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSXUDQAXPSPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2(CCCC3=C2C=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethoxy-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide is a compound of interest due to its potential biological activities. This article aims to compile and analyze the available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H28N2O3S. Its structure includes a benzamide moiety linked to a tetrahydro-benzothiophene derivative, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC24H28N2O3S
Molecular Weight420.56 g/mol
IUPAC NameThis compound

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities such as anti-inflammatory, analgesic, and antitumor effects. The specific mechanisms through which this compound operates are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : Similar benzamide derivatives have been shown to inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular receptors affecting various signaling pathways.

Anti-inflammatory Effects

A study focusing on benzamide derivatives highlighted their potential in reducing inflammatory markers in vitro. The compound was shown to decrease levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.

Antitumor Activity

Research involving analogs of this compound suggests potential antitumor activity. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines while sparing normal cells.

Case Study 1: Cardiovascular Effects

A derivative closely related to this compound was evaluated for its effects on heart failure models. It showed a significant reduction in left ventricular pressure and infarct area in ischemia-reperfusion injury models . This suggests that the compound may have cardioprotective properties.

Case Study 2: Neuroprotective Potential

Another study examined the neuroprotective effects of benzamide derivatives in models of neurodegeneration. The results indicated that these compounds could mitigate neuronal cell death and improve cognitive function in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

  • 4-Bromo-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide ():
    This analogue replaces the ethoxy group with a bromo substituent. Bromine’s electron-withdrawing nature and larger atomic radius may reduce solubility compared to the ethoxy group. Such differences could alter binding kinetics in hydrophobic enzyme pockets or membrane permeability .

  • 4-Chloro-N-(2-propyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3-yl)benzamide (): The chloro substituent and pyrimidine-fused core distinguish this compound. The chloro group’s moderate electronegativity and the pyrimidine ring’s planar structure may enhance DNA intercalation or enzyme inhibition, as seen in anticancer studies. The target compound’s ethoxy group, in contrast, may prioritize metabolic stability over direct DNA interaction .
  • LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) (): The methoxy group here is part of a sulfamoyl-oxadiazole hybrid structure.

Core Scaffold Modifications

  • Tetrahydrobenzothiophene vs. This difference could influence binding to topoisomerase or kinase targets, where planar heterocycles are often critical .
  • Hydroxyl vs. Oxo Substituents ( vs. Target Compound): The hydroxyl group on the target’s tetrahydrobenzothiophene (vs. a 4-oxo group in ’s derivatives) enhances hydrogen-bond donation.

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